3-(benzenesulfonyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a sulfonyl group, and an amide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]propanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Ethyl Chain: The ethyl chain is introduced via an alkylation reaction using an appropriate alkyl halide.
Sulfonylation: The phenylsulfonyl group is added through a sulfonylation reaction, often using sulfonyl chloride in the presence of a base.
Amidation: The final step involves the formation of the amide bond, typically achieved by reacting the sulfonylated intermediate with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the amide bond, potentially yielding amines or thiols.
Substitution: The pyrazole ring and the sulfonyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
3-(benzenesulfonyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)acetamide
- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)butanamide
- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)pentanamide
Uniqueness
3-(benzenesulfonyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]propanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features allow for diverse applications in research and industry, making it a valuable compound for further study.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-13-12-14(2)19(18-13)10-9-17-16(20)8-11-23(21,22)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWZJNBRRQHMMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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